Bis(3-chlorophenylsulphonyl)methane
Overview
Description
Bis(3-chlorophenylsulphonyl)methane: is an organic compound with the molecular formula C₁₃H₁₀Cl₂O₄S₂ and a molecular weight of 365.252 g/mol It is characterized by the presence of two 3-chlorophenylsulphonyl groups attached to a central methane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenylsulphonyl)methane typically involves the reaction of 3-chlorobenzenesulfonyl chloride with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate sulfonylmethane, which then undergoes further sulfonylation to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Bis(3-chlorophenylsulphonyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(3-chlorophenylsulphonyl)methane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: Its unique structure allows for the exploration of novel biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings .
Mechanism of Action
The mechanism by which bis(3-chlorophenylsulphonyl)methane exerts its effects involves interactions with various molecular targets and pathways. The sulfonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. Additionally, the chlorine atoms can undergo substitution reactions, further modifying the compound’s properties .
Comparison with Similar Compounds
- Bis(phenylsulfonyl)methane
- Bis(4-chlorophenylsulfonyl)methane
- Bis(2-chlorophenylsulfonyl)methane
Comparison: Bis(3-chlorophenylsulphonyl)methane is unique due to the position of the chlorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the 3-chloro substitution pattern may result in different steric and electronic effects, impacting the compound’s interactions with other molecules and its overall stability .
Properties
IUPAC Name |
1-chloro-3-[(3-chlorophenyl)sulfonylmethylsulfonyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O4S2/c14-10-3-1-5-12(7-10)20(16,17)9-21(18,19)13-6-2-4-11(15)8-13/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWITURUKFUPLIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CS(=O)(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369551 | |
Record name | BIS(3-CHLOROPHENYLSULFONYL)METHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2394-03-8 | |
Record name | BIS(3-CHLOROPHENYLSULFONYL)METHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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